Arecaidine-d5

Description

BenchChem offers high-quality Arecaidine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arecaidine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

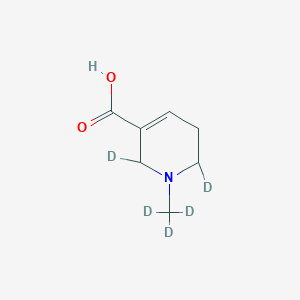

Structure

3D Structure

Properties

CAS No. |

131448-17-4 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

160.22 g/mol |

IUPAC Name |

methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate |

InChI |

InChI=1S/C8H13NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h4H,3,5-6H2,1-2H3/i1D3,5D,6D |

InChI Key |

HJJPJSXJAXAIPN-GGCIUVQJSA-N |

SMILES |

CN1CCC=C(C1)C(=O)O |

Isomeric SMILES |

[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)OC |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of Arecaidine and the Role of Isotopic Labeling

An In-Depth Technical Guide to the Chemical Structure and Isotopic Purity of Arecaidine-d5

Arecaidine, an alkaloid found in the nuts of the Areca catechu palm, is a compound of significant interest in neuroscience and pharmacology.[1][2] Structurally, it is N-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid and is known to function as a GABA reuptake inhibitor.[1][3] Its activity at GABA receptors gives it potential sedative effects and influence over neurological processes.[1][4] In research and drug development, particularly in pharmacokinetic and metabolic studies, isotopically labeled analogues of such compounds are invaluable tools.

Deuterium labeling, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a common strategy. This substitution can alter metabolic pathways (the "deuterium kinetic isotope effect") or, more frequently, serve as a tracer for tracking the molecule's fate in vivo and in vitro.[5] Arecaidine-d5 is the deuterated analogue of Arecaidine, designed for use as an internal standard in quantitative mass spectrometry-based analyses or as a tool in metabolic research.[6][7]

This guide provides a detailed technical overview of the chemical structure of Arecaidine-d5 and the critical analytical methodologies required to verify its isotopic purity, ensuring its reliability for scientific applications.

PART 1: A Comparative Look at Chemical Structures: Arecaidine vs. Arecaidine-d5

A precise understanding of the molecular structure and the specific locations of isotopic labels is fundamental to the use of any deuterated compound.

Arecaidine:

-

Systematic Name: 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid[1]

-

Common Names: N-Methylguvacine, Arecaine[1]

-

Chemical Formula: C₇H₁₁NO₂

-

Molar Mass: 141.170 g·mol⁻¹[1]

Arecaidine-d5:

-

Systematic Name: 1-(Methyl-d3)-1,2,5,6-tetrahydropyridine-3-carboxylic-2,6-d2 acid[7]

-

Chemical Formula: C₇H₆D₅NO₂

-

Molecular Weight (as Hydrobromide salt): 227.11 g·mol⁻¹[6][8]

-

Deuterium Labeling: The "-d5" designation indicates that five hydrogen atoms have been replaced with deuterium. Based on its systematic name, these substitutions are located at:

-

The N-methyl group (CD₃)

-

Positions 2 and 6 on the tetrahydropyridine ring.

-

The structural difference is visualized below:

Caption: Chemical structures of Arecaidine and its deuterated analogue, Arecaidine-d5.

PART 2: The Imperative of Isotopic Purity

For a deuterated compound, purity assessment extends beyond chemical contaminants to include isotopic purity. This is a critical parameter that defines the quality and reliability of the material.[9]

Core Concepts:

-

Isotopic Purity: Refers to the percentage of molecules in the sample that contain the specified number of deuterium atoms.[9] For Arecaidine-d5, a high isotopic purity (e.g., 99%) means that 99% of the molecules are indeed the d5 species.

-

Isotopic Enrichment: A more granular term, this refers to the percentage of deuterium at a specific labeled position.[10] For instance, a starting material with 99% enrichment means there is a 99% probability of finding a deuterium atom at any given labeled site.[10]

-

Isotopologues: Due to the practical impossibility of achieving 100% isotopic enrichment during synthesis, any sample of a deuterated compound is a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[10] A sample of Arecaidine-d5 will inevitably contain small amounts of d4, d3, d2, d1, and even d0 (unlabeled) species. Regulatory agencies and sound scientific practice demand the rigorous quantification of these isotopologues.[10]

PART 3: A Dual-Pronged Approach to Isotopic Purity Verification

A robust and self-validating system for determining isotopic purity relies on the synergistic use of two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]

Caption: Analytical workflow for comprehensive isotopic purity assessment of Arecaidine-d5.

Mass Spectrometry: Quantifying Isotopologue Distribution

Causality Behind Experimental Choice: Mass spectrometry is the premier technique for determining isotopic purity because it directly measures the mass-to-charge ratio (m/z) of ions. Since each isotopologue (d5, d4, etc.) has a unique molecular weight, MS can separate and quantify the relative abundance of each species.[10] High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is essential to resolve the small mass differences between isotopologues and to separate them from any potential chemical impurities.[11][12]

Experimental Protocol: LC-ESI-HRMS Analysis

-

Sample Preparation: Dissolve a precise amount of Arecaidine-d5 in a suitable solvent (e.g., methanol/water mixture) to a concentration of ~1 µg/mL.

-

Chromatographic Separation: Inject the sample into an LC system (e.g., UPLC) to separate the analyte from non-volatile impurities.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode to generate protonated molecular ions [M+H]⁺.

-

Mass Analysis: Acquire full-scan mass spectra using a high-resolution mass analyzer (e.g., Orbitrap or TOF). The instrument must be calibrated to ensure high mass accuracy.

-

Data Processing:

-

Identify the retention time for Arecaidine-d5.

-

Extract the mass spectrum across this chromatographic peak.

-

Generate Extracted Ion Chromatograms (EICs) for the theoretical m/z of each isotopologue ([d5+H]⁺, [d4+H]⁺, [d3+H]⁺, etc.).

-

Integrate the peak area for each EIC.

-

-

Calculation: The isotopic purity is calculated based on the relative abundance of the H/D isotopolog ions.[12] The percentage of the desired d5 species is determined by the formula:

-

% d5 Abundance = [Area(d5) / (Area(d0) + Area(d1) + ... + Area(d5))] x 100

-

Data Presentation: Expected m/z Values

| Isotopologue | Formula of Ion [M+H]⁺ | Theoretical Monoisotopic Mass [M+H]⁺ |

| Arecaidine-d0 | C₇H₁₂NO₂⁺ | 142.0863 |

| Arecaidine-d1 | C₇H₁₁DNO₂⁺ | 143.0926 |

| Arecaidine-d2 | C₇H₁₀D₂NO₂⁺ | 144.0988 |

| Arecaidine-d3 | C₇H₉D₃NO₂⁺ | 145.1051 |

| Arecaidine-d4 | C₇H₈D₄NO₂⁺ | 146.1114 |

| Arecaidine-d5 | C₇H₇D₅NO₂⁺ | 147.1176 |

NMR Spectroscopy: Confirming Label Position and Enrichment

Causality Behind Experimental Choice: While MS confirms that the sample is predominantly d5, it does not inherently confirm where the deuterium atoms are located. NMR spectroscopy provides this crucial structural information.[5] By analyzing the NMR spectrum, we can verify the positions of deuterium incorporation by observing the absence of corresponding proton signals. ¹H-NMR is exceptionally precise for measuring the small amounts of residual hydrogen in a highly deuterated sample, allowing for an accurate calculation of isotopic enrichment.[10]

Experimental Protocol: ¹H-NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed amount of Arecaidine-d5 in a suitable deuterated solvent (e.g., D₂O or MeOD). Add a known quantity of a certified internal standard with a simple, well-resolved signal (e.g., dimethyl sulfone).

-

Data Acquisition: Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) between scans (typically 5-7 times the longest T1) to allow for full relaxation of all protons, which is critical for accurate integration.

-

Data Processing:

-

Reference the spectrum to the residual solvent peak.

-

Carefully integrate the signal from the internal standard.

-

Integrate the residual proton signals at the positions expected to be deuterated (N-methyl, positions 2 and 6).

-

Integrate a signal from a non-deuterated position on the Arecaidine molecule (e.g., the vinyl proton at position 4 or the protons at position 5).

-

-

Calculation: The isotopic enrichment at a specific site is calculated by comparing the integral of the residual proton signal at that site to the integral of a fully protonated site within the molecule or to the internal standard.

-

Enrichment % = (1 - [Integral(residual H) / Integral(reference H)]) x 100

-

Data Presentation: Expected ¹H-NMR Signal Changes

| Position | Arecaidine (Approx. δ, ppm) | Arecaidine-d5 (Expected Observation) |

| N-CH₃ | ~2.4 | Signal significantly diminished or absent |

| H-2 | ~3.3 | Signal significantly diminished or absent |

| H-4 | ~6.8 | Signal present (serves as reference) |

| H-5 | ~2.5 | Signal present (serves as reference) |

| H-6 | ~3.0 | Signal significantly diminished or absent |

Conclusion: Ensuring Scientific Integrity through Rigorous Analysis

The utility of Arecaidine-d5 in demanding research applications is entirely dependent on a thorough and accurate characterization of its chemical structure and isotopic purity. A superficial analysis is insufficient. The integrated analytical approach—employing high-resolution mass spectrometry to quantify the distribution of isotopologues and NMR spectroscopy to confirm the specific sites of deuterium labeling—provides a self-validating system that ensures the material's integrity.[5][9] This dual verification is not merely a quality control measure; it is a fundamental requirement for generating reproducible, trustworthy, and authoritative scientific data.

References

-

Arecaidine - Wikipedia. Wikipedia. [Link]

-

Arecaidine: Significance and symbolism. World History Encyclopedia. [Link]

-

Arecoline - American Chemical Society. American Chemical Society. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). Royal Society of Chemistry. [Link]

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - NIH. National Institutes of Health. [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS - Almac. Almac Group. [Link]

-

Biological Effects and Biomedical Applications of Areca Nut and Its Extract - PMC. National Center for Biotechnology Information. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]

-

CAS No : 2468639-30-5 | Product Name : Arecaidine-d5 Hydrobromide | Pharmaffiliates. Pharmaffiliates. [Link]

Sources

- 1. Arecaidine - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Biological Effects and Biomedical Applications of Areca Nut and Its Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. mybiosource.com [mybiosource.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. isotope.com [isotope.com]

- 11. almacgroup.com [almacgroup.com]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Isotopic Labeling in Alkaloid Research

An In-Depth Technical Guide to Arecaidine-d5 (CAS: 131448-17-4)

Arecaidine-d5 is the deuterium-labeled form of Arecaidine, a psychoactive alkaloid naturally found in the areca nut, the fruit of the Areca catechu palm.[1][2] Arecaidine itself is a primary metabolite of arecoline, the most abundant alkaloid in the nut, formed through hydrolysis.[1][3] In the complex matrix of biological samples and commercial areca products, accurately quantifying specific alkaloids is a significant analytical challenge. Arecaidine-d5 (CAS Number: 131448-17-4) serves as a critical tool for researchers, particularly as an internal standard for quantitative analysis by mass spectrometry.[4][5] Its five deuterium atoms give it a distinct mass-to-charge ratio from its unlabeled counterpart, without significantly altering its chemical behavior. This property is the cornerstone of the isotope dilution method, which allows for highly accurate and precise quantification by correcting for sample loss and matrix effects during analysis. This guide provides a comprehensive overview of the properties, applications, and analytical methodologies associated with Arecaidine-d5 for researchers in pharmacology, toxicology, and drug development.

Physicochemical and Handling Properties

The accurate application of Arecaidine-d5 begins with a thorough understanding of its fundamental properties and proper handling procedures. These characteristics are essential for preparing accurate standard solutions and ensuring the compound's stability.

| Property | Value | Source(s) |

| CAS Number | 131448-17-4 | [6][7][8] |

| Synonyms | 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid | [8] |

| Molecular Formula | C₇H₆D₅NO₂ | [7] |

| Molecular Weight | 146.20 g/mol (Free Base) | [8] |

| Molecular Weight (HBr Salt) | 227.11 g/mol | [6][9][10] |

| Appearance | Tan Solid | [9][11] |

| Chemical Purity | Typically ≥98% | [6] |

| Isotopic Purity | Typically ≥99% (d5 enrichment) | [6] |

| Solubility | Soluble in Water and Methanol | [9] |

| Storage Conditions | -20°C for long-term stability | [9][10] |

Handling Precautions: Small volumes of the powdered compound may become entrapped in the product vial's cap during shipment. It is recommended to briefly centrifuge the vial before opening to ensure all material is collected at the bottom.[9] As with all areca alkaloids, this compound should be handled with appropriate personal protective equipment, as the unlabeled form is toxic.[4]

Biological Context and Mechanism of Action

To appreciate the utility of Arecaidine-d5, one must understand the biological role of its non-labeled analogue, Arecaidine. Arecaidine is a potent inhibitor of gamma-aminobutyric acid (GABA) reuptake.[1][12] By blocking the GABA transporters, it increases the concentration of GABA in the synaptic cleft, leading to sedative effects.[1] This mechanism contrasts with its precursor, arecoline, which is a cholinergic agonist that stimulates the parasympathetic nervous system.[13]

The metabolism of arecaidine is complex and involves multiple pathways, including N-oxidation, the formation of mercapturic acid conjugates, and conjugation with glycine or glycerol.[3][14] A significant metabolic route is the reduction of the carbon-carbon double bond to form N-methylnipecotic acid.[14][15] The existence of these numerous metabolites underscores the necessity of stable isotope-labeled standards like Arecaidine-d5 for accurately tracing and quantifying the parent compound and its metabolic fate in complex biological systems.[14]

Analytical Applications & Methodologies

The primary and most critical application of Arecaidine-d5 is as an internal standard in isotope dilution mass spectrometry, most commonly coupled with liquid chromatography (LC-MS/MS). This technique is the gold standard for quantitative analysis in complex matrices.

Principle of Isotope Dilution Mass Spectrometry

The core principle relies on adding a known quantity of the stable isotope-labeled standard (Arecaidine-d5) to an unknown sample at the earliest stage of sample preparation.[4] The labeled standard is nearly chemically identical to the endogenous analyte (Arecaidine), so it behaves identically during extraction, cleanup, and chromatographic separation. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the standard are easily distinguished by their mass difference. The concentration of the analyte is then determined by the ratio of the signal from the analyte to the signal from the standard, which remains constant regardless of sample loss.

Experimental Protocol: Quantitative Analysis of Arecaidine using LC-MS/MS

This protocol provides a validated methodology for the quantification of areca alkaloids in liquid extracts using Arecaidine-d5 as an internal standard.

1. Preparation of Standard Solutions:

-

Accurately weigh the Arecaidine-d5 standard. Use of an "Exact Weight" certificate, if provided by the vendor, is recommended for highest accuracy.[10]

-

Prepare a stock solution in a suitable solvent such as methanol or water.

-

Perform serial dilutions to create working standard solutions and calibration curve standards.

2. Sample Preparation:

-

For a liquid sample (e.g., biological fluid, product extract), transfer a precise volume (e.g., 10 µL) into a clean vial.[5]

-

Internal Standard Spiking: Add a fixed amount of the Arecaidine-d5 internal standard to the sample. For example, add 50 ng of Arecaidine-d5.[5] This step is critical and must be done for every sample, calibrator, and quality control sample.

-

Dilute the final mixture to a suitable volume (e.g., 1000 µL) with an appropriate diluent, such as 1% trifluoroacetic acid (TFA) in water, to ensure compatibility with the LC mobile phase.[5]

-

Vortex the sample to ensure homogeneity.

3. LC-MS/MS Analysis:

-

Inject a small volume (e.g., 8 µL) of the prepared sample into the LC-MS/MS system.[5]

-

The system will chromatographically separate the alkaloids before they enter the mass spectrometer.

-

The mass spectrometer will be set to monitor the specific mass transitions for both Arecaidine and Arecaidine-d5 (Selected Reaction Monitoring or SRM).

4. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (Arecaidine / Arecaidine-d5) against the known concentrations of the calibration standards.

-

Calculate the concentration of Arecaidine in the unknown samples by interpolating their measured peak area ratios from the calibration curve.

Protocol: Verification of Isotopic Purity and Identity

It is good practice to verify the identity and isotopic enrichment of a new batch of labeled standard. This ensures the integrity of the quantitative data generated.

1. High-Resolution Mass Spectrometry (HR-MS):

-

Objective: To confirm the exact mass and isotopic distribution.

-

Methodology: Infuse a dilute solution of Arecaidine-d5 directly into an HR-MS instrument (e.g., TOF or Orbitrap).

-

Expected Outcome: The resulting spectrum should show a mass cluster centered at the expected mass for the deuterated compound (e.g., [M+H]⁺ of ~147.11 Da). The relative intensity of the M+0 peak (unlabeled Arecaidine) should be very low, consistent with the specified isotopic purity.[16]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the positions of deuterium labeling and quantify enrichment at each site.[17]

-

¹H NMR Analysis: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d6). The ¹H NMR spectrum should show a significant reduction or complete absence of signals corresponding to the protons on the N-methyl group and at the C2 and C6 positions of the pyridine ring. The degree of deuteration can be estimated by comparing the integration of any residual proton signals to the integrals of non-deuterated positions.

-

²H NMR Analysis: A deuterium NMR spectrum would show signals at the chemical shifts corresponding to the labeled positions, providing direct confirmation of deuterium incorporation.

Conclusion

Arecaidine-d5 (CAS: 131448-17-4) is an indispensable tool for scientific research into areca nut alkaloids. Its role as an internal standard in isotope dilution mass spectrometry provides the accuracy and reliability required to quantify Arecaidine in complex biological and commercial samples. By enabling precise measurement, Arecaidine-d5 facilitates critical research in toxicology, pharmacology, and public health, helping to elucidate the metabolic fate and biological effects of one of the world's most commonly used psychoactive substances.

References

-

Volgin AD, Bashirzade A, Amstislavskaya TG, et al. DARK Classics in Chemical Neuroscience: Arecoline. ACS Chem Neurosci. 2019;10(5):2176–2185. [Link]

-

DrugFuture. Arecaidine. [Link]

-

Chemsrc. Arecaidine-d5. [Link]

-

Wang ZH, Guo ZY, Luo YH, et al. A review of the traditional uses, pharmacology, and toxicology of areca nut. Phytomedicine. 2024;134:156005. [Link]

-

Taylor & Francis. Arecaidine – Knowledge and References. [Link]

-

Wikipedia. 17-4 stainless steel. [Link]

-

Giri S, Idle JR, Chen C, et al. A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and arecaidine in the mouse. Chem Res Toxicol. 2006;19(6):818-827. [Link]

-

MDPI. Biological Effects and Biomedical Applications of Areca Nut and Its Extract. [Link]

-

Franke AA, Li X, Lai JF. Metabolism of the areca alkaloids - toxic and psychoactive constituents of the areca (betel) nut. Expert Opin Drug Metab Toxicol. 2021;17(11):1283-1296. [Link]

-

Jain A, Jeevaragah A, El-Khoury JM. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass Spectrometry. J Anal Toxicol. 2017;41(5):429-436. [Link]

-

Jain A, Jeevaragah A, El-Khoury JM. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry. J Anal Toxicol. 2017;41(5):429-436. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46780474, Arecaidine-d5. [Link]

-

Chen YL, Lee CC, Chen YF, et al. High-throughput simultaneous analysis of five urinary metabolites of areca nut and tobacco alkaloids by isotope-dilution liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction. Cancer Epidemiol Biomarkers Prev. 2014;23(2):359-367. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10355, Arecaidine. [Link]

-

ResearchGate. LC-MS/MS measurement of alkaloids in alkaline extracts of Areca nut preparations and their physiological effects. [Link]

-

ResearchGate. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse. [Link]

-

Pharmaffiliates. Arecaidine-d5 Hydrobromide. [Link]

-

ResearchGate. The metabolic pathway of arecoline and arecaidine. [Link]

-

Royal Society of Chemistry. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Anal. Methods. 2021;13:4683-4691. [Link]

-

ResearchGate. The NMR spectra of PAP1b in D2O. [Link]

-

Rodríguez-González R, Herrero P, Blanco-González E, et al. Determination of the enrichment of isotopically labelled molecules by mass spectrometry. J Mass Spectrom. 2014;49(4):287-296. [Link]

-

Fulmer GR, Miller AJM, Sherden NH, et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010;29(9):2176–2179. [Link]

-

Zhang Y, Yang L, Liu Y, et al. Design, synthesis, and evaluation of novel arecoline-linked amino acid derivatives for insecticidal and antifungal activities. Sci Rep. 2024;14(1):9405. [Link]

-

ResearchGate. The proposed fragmentation pathways of arecoline (a); catechin (b) and valine (c) in positive ion mode. [Link]

-

Maylin GA, Fenger C, Cui L, et al. Synthesis and characterization of d5 -barbarin for use in barbarin-related research. Drug Test Anal. 2023;15(4):427-434. [Link]

-

Kellenbach E, Haasnoot CA, van der Marel GA, et al. Preparation and Heteronuclear 2D NMR Spectroscopy of a DNA Dodecamer Containing a Thymidine Residue With a Uniformly 13C-labeled Deoxyribose Ring. Eur J Biochem. 1991;198(2):389-396. [Link]

Sources

- 1. Arecaidine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Metabolism of the areca alkaloids - toxic and psychoactive constituents of the areca (betel) nut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Arecaidine-d5 | CAS#:131448-17-4 | Chemsrc [chemsrc.com]

- 8. Arecaidine-d5 | C7H11NO2 | CID 46780474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mybiosource.com [mybiosource.com]

- 10. Arecaidine-d5 Hydrobromide | LGC Standards [lgcstandards.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Page loading... [wap.guidechem.com]

- 14. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-throughput simultaneous analysis of five urinary metabolites of areca nut and tobacco alkaloids by isotope-dilution liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

metabolic pathway of arecoline to arecaidine

Title: The Bio-Transformation of Arecoline to Arecaidine: Mechanisms, Kinetics, and Analytical Validation

Executive Summary

This technical guide delineates the metabolic hydrolysis of arecoline (the primary alkaloid of Areca catechu) to arecaidine. Unlike oxidative Phase I reactions typically driven by Cytochrome P450s, this pathway is governed by hydrolytic cleavage via Human Carboxylesterase 1 (hCES1) . Understanding this conversion is critical for drug development and toxicology, as arecaidine exhibits distinct pharmacological properties—acting as a potent GABA uptake inhibitor and a pro-fibrotic agent—compared to the muscarinic agonist profile of its parent compound, arecoline.

Mechanistic Enzymology: The CES1 Dominance

The metabolic clearance of arecoline is a high-capacity, low-affinity process restricted primarily to the liver.

The Hydrolytic Reaction

Arecoline (methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) contains a methyl ester moiety. Upon entering the hepatocyte, this ester is targeted by serine esterases. The reaction yields arecaidine (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid) and methanol.

Isoform Specificity (CES1 vs. CES2)

Experimental data confirms that hCES1 is the sole significant driver of this reaction in humans.

-

hCES1: Highly expressed in the liver; prefers substrates with small alcohol groups and large acyl groups. It efficiently hydrolyzes arecoline.

-

hCES2: Predominant in the intestine; prefers large alcohol groups. It shows negligible activity toward arecoline.

Implication for Researchers: First-pass metabolism is hepatic, not intestinal. Oral bioavailability models must account for high hepatic extraction ratios (

Pathway Visualization

The following diagram illustrates the molecular transformation and enzyme specificity.

Figure 1: The hydrolytic conversion of Arecoline to Arecaidine mediated by hCES1. Note the high Km value, indicating the system is difficult to saturate under physiological conditions.

Experimental Protocol: In Vitro Validation

To study this pathway, researchers must use a self-validating system that prevents spontaneous chemical hydrolysis (which occurs in alkaline pH) and isolates enzymatic activity.

Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant hCES1.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: Avoid pH > 8.0 to prevent chemical hydrolysis.

-

Inhibitors (Controls):

-

Simvastatin (Generic CES inhibitor): Expect >95% inhibition.

-

Loperamide (CES2 specific): Expect <5% inhibition (Negative Control).

-

Workflow Methodology

-

Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add Arecoline (substrate) to final concentrations (range 10–5000 µM for kinetic determination).

-

Sampling: At designated time points (0, 5, 10, 15, 30 min), remove aliquots.

-

Quenching (Critical Step): Immediately transfer aliquot into ice-cold Acetonitrile containing 5% Formic Acid .

-

Why? Acidification protonates the ester, stabilizing it against spontaneous hydrolysis and denaturing the CES enzyme instantly.

-

-

Centrifugation: 15,000 x g for 10 min at 4°C to pellet proteins. Collect supernatant for LC-MS/MS.

Figure 2: Step-by-step workflow for in vitro metabolic stability assessment. The acid quench is the critical control point.

Analytical Validation: LC-MS/MS Quantification

Quantification requires high specificity due to the polarity of the metabolites.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm or Sepax Sapphire).

-

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

Gradient: High aqueous start (5% B) is required to retain the polar Arecaidine, ramping to 90% B for elution.

Mass Spectrometry (MRM) Parameters

Use Positive Electrospray Ionization (ESI+).[4]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |

| Arecoline | 156.2 | 53.2 | Quantifier | ~25 |

| 156.2 | 141.2 | Qualifier | ~15 | |

| Arecaidine | 142.2 | 44.2 | Quantifier | ~20 |

| 142.2 | 124.2 | Qualifier | ~18 | |

| Arecoline-d5 | 161.2 | 53.2 | Internal Std | ~25 |

Data Source: Validated against standard pharmacokinetic protocols (See References [3], [5]).

Translational Toxicology: From Hydrolysis to Fibrosis

The conversion to arecaidine is not merely a detoxification step; it activates a secondary toxicity pathway linked to Oral Submucous Fibrosis (OSF) .

The Fibrosis Cascade

While arecoline stimulates muscarinic receptors, its metabolite arecaidine acts on fibroblasts.

-

GABA Transporter Inhibition: Arecaidine inhibits GAT1 and GAT3, increasing local GABA concentrations.

-

TGF-

Upregulation: Chronic exposure leads to the upregulation of Transforming Growth Factor-beta (TGF- -

Smad Activation: TGF-

triggers the phosphorylation of Smad2/3.[5] -

Collagen Deposition: The p-Smad complex translocates to the nucleus, promoting the transcription of pro-fibrotic genes (Collagen Type I,

-SMA), leading to the cross-linking characteristic of OSF.

Figure 3: The downstream toxicological pathway of arecaidine leading to tissue fibrosis.

References

-

Myers, A. L., et al. (2024).[6] In vitro hydrolysis of areca nut xenobiotics in human liver.[6][7] Drug Metabolism and Pharmacokinetics.[3][7][8] Link

-

Patterson, T. A., & Kyerematen, G. A. (2006). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse. Chemical Research in Toxicology. Link

-

Chen, X., et al. (2018). Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Pant, I., et al. (2012). Activation of TGF-β pathway by areca nut constituents: a possible cause of oral submucous fibrosis.[9][10] Journal of Oral Pathology & Medicine. Link

-

Jain, V., et al. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry. Journal of Analytical Toxicology. Link

Sources

- 1. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN107290468A - A kind of method that LC-MS quantitatively detects betel nut alkali content in children's indigestion tablet - Google Patents [patents.google.com]

- 3. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β as A Master Regulator of Aging-Associated Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro hydrolysis of areca nut xenobiotics in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes [frontiersin.org]

- 8. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of TGF-β pathway by areca nut constituents: a possible cause of oral submucous fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Areca Nut Induced TGF-β and Epithelial-Mesenchymal Interaction in the Pathogenesis of Oral Submucous Fibrosis | PLOS One [journals.plos.org]

Stability of Deuterated Areca Nut Alkaloids in Solution

The following technical guide details the stability mechanisms, storage protocols, and validation workflows for deuterated areca nut alkaloids in solution.

Technical Guide & Whitepaper

Executive Summary

The accurate quantification of areca nut alkaloids—Arecoline, Arecaidine, Guvacoline, and Guvacine —in biological matrices relies heavily on Isotope Dilution Mass Spectrometry (IDMS). The integrity of this analysis is directly tied to the stability of the deuterated internal standards (IS), specifically Arecoline-d5 and Arecaidine-d5 .

Unlike simple organic molecules, these alkaloids present a dual stability risk:

-

Chemical Instability: The methyl ester moiety in Arecoline and Guvacoline is highly susceptible to hydrolysis, converting them into their carboxylic acid counterparts (Arecaidine and Guvacine).

-

Isotopic Instability: The position of the deuterium label is critical. Labels on exchangeable positions (e.g.,

-carbons to carbonyls or amines) risk Deuterium-Hydrogen (D-H) exchange in protic solvents, leading to signal loss and quantification bias.

This guide provides a scientifically grounded framework for handling these isotopes, ensuring data integrity in drug development and toxicology studies.

Chemical Fundamentals & Labeling Architecture

To understand stability, one must first understand the structural vulnerability of the internal standards.

Common Deuterated Standards

Commercially available standards typically follow specific labeling patterns to maximize stability.

| Compound | Common Label | Structure & Label Position | Stability Risk Profile |

| Arecoline-d5 | Label: Methyl group on Nitrogen ( | High Hydrolysis Risk: Ester bond cleaves to form Arecaidine-d5.Low Exchange Risk: | |

| Arecaidine-d5 | Label: Same as Arecoline-d5.Structure: 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid.[1] | High Stability: Carboxylic acid is chemically robust.Low Exchange Risk: | |

| Guvacoline | Rarely Available | Secondary amine analog of Arecoline. | High Hydrolysis Risk: Ester cleavage.Note: Researchers often use Arecoline-d5 or Arecaidine-d5 as surrogates due to unavailability. |

Degradation Pathways

The primary failure mode for Arecoline-d5 is ester hydrolysis , not isotopic exchange. However, isotopic scrambling can occur under aggressive pH conditions.

Figure 1: The primary degradation pathway is the hydrolysis of the methyl ester in Arecoline-d5 to form Arecaidine-d5. This reaction is accelerated in basic conditions.

Critical Stability Factors

Solvent Selection: The Protic vs. Aprotic Dilemma

-

Methanol (MeOH): The standard solvent for stock solutions due to the high solubility of alkaloid hydrobromide salts. However, MeOH is protic and can facilitate transesterification or hydrolysis if not acidified.

-

Acetonitrile (ACN): Aprotic and generally better for ester stability. However, alkaloid salts may have poor solubility in 100% ACN.

-

Recommendation: Use Acidified Methanol (0.1% Formic Acid) for stock solutions. The acid suppresses the ionization of the ester carbonyl, reducing susceptibility to nucleophilic attack (hydrolysis).

pH Sensitivity

Arecoline and Guvacoline are base-labile.

-

pH > 7: Rapid hydrolysis occurs. In biological matrices like saliva (often alkaline due to lime/calcium hydroxide in betel quid), Arecoline degrades to Arecaidine within minutes.

-

pH < 4: Maximum stability. The protonation of the amine and the suppression of hydroxide ions stabilize the ester.

Temperature & Storage[2]

-

-80°C: Recommended for long-term storage (> 1 month).

-

-20°C: Acceptable for working standards (< 1 month).

-

Freeze-Thaw: Repeated cycles promote condensation and concentration gradients. Aliquot stocks immediately after preparation.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a primary stock solution of Arecoline-d5 and Arecaidine-d5 that minimizes hydrolysis.

-

Solvent Preparation: Prepare Methanol + 0.1% Formic Acid (v/v) .[2] The formic acid is critical for stabilizing the ester.

-

Weighing: Accurately weigh ~1.0 mg of the deuterated salt (e.g., Arecoline-d5 HBr) into a deactivated amber glass vial.

-

Note: Use deactivated glass to prevent adsorption of the charged amine to silanol groups.

-

-

Dissolution: Add the acidified methanol to achieve a concentration of 1.0 mg/mL (free base equivalent) . Calculate the salt correction factor (MW_salt / MW_base) precisely.

-

Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber polypropylene microtubes or silanized glass inserts.

-

Storage: Store at -80°C .

Protocol B: Stability Validation Workflow

Objective: Validate the integrity of the IS before running a large sample batch.

Figure 2: Validation workflow to ensure Internal Standard stability under processing conditions.

Step-by-Step:

-

Spike: Spike blank matrix (e.g., urine, plasma) with Arecoline-d5 at the working concentration (e.g., 50 ng/mL).

-

Stress:

-

Benchtop: Leave at room temperature for 4 hours.

-

Autosampler: Process extract and leave in autosampler (4°C) for 24 hours.

-

-

Analyze: Run LC-MS/MS.

-

Criteria: The peak area ratio of Arecoline-d5 should not deviate >15% from a freshly prepared T0 sample.

-

Crucial Check: Monitor the Arecaidine-d5 channel in the Arecoline-d5 spiked sample. Appearance of an Arecaidine-d5 peak indicates hydrolysis.

-

Data Analysis & Interpretation

Mass Shifts and MRM Transitions

When analyzing stability, ensure you are monitoring the correct transitions. Hydrolysis results in a specific mass loss (methanol, -32 Da, but +H2O, so net loss of -14 Da from ester to acid).

| Compound | Precursor Ion ( | Product Ion ( | Comment |

| Arecoline-d5 | ~161.1 | ~146.1 | Loss of methyl group (typical fragmentation). |

| Arecaidine-d5 | ~147.1 | ~130.1 | Carboxylic acid form. |

| Interference | If Arecoline-d5 hydrolyzes, it forms Arecaidine-d5. If you are quantifying native Arecaidine, this breakdown contributes to the Arecaidine IS signal, falsely lowering the calculated concentration of native Arecaidine (due to IS area increase). |

Troubleshooting Signal Loss

-

Scenario: Arecoline-d5 signal decreases, but no Arecaidine-d5 increase is observed.

-

Cause: Adsorption to plasticware or ion suppression.

-

Solution: Use glass inserts; check matrix effects.

-

-

Scenario: Arecoline-d5 signal decreases, Arecaidine-d5 signal increases.

-

Cause: Hydrolysis.

-

Solution: Check pH of mobile phases and reconstitution solvents. Ensure samples are kept at 4°C.

-

References

-

Jain, V., et al. (2017). "Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Giri, S., et al. (2006).[3] "Stability of Areca Nut Alkaloids." Journal of Analytical Toxicology. (General reference for alkaloid stability profiles).

-

National Institute of Health (NIH) PubChem. "Arecoline-d5 Hydrobromide." Available at: [Link]

Sources

Precision Toxicology: The Role of Arecaidine-d5 in Quantitative LC-MS/MS Analysis

Executive Summary

In the field of forensic toxicology and pharmacokinetic research, the precise quantification of areca nut alkaloids is critical due to their widespread use and association with oral malignancies and metabolic syndrome. Arecaidine-d5 , the stable deuterium-labeled isotope of arecaidine, serves as the gold-standard Internal Standard (IS) for correcting matrix effects, ionization suppression, and extraction variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. This guide details the physicochemical properties, metabolic context, and validated analytical protocols for utilizing Arecaidine-d5 to ensure data integrity in toxicological screening.

The Molecule: Arecaidine-d5

Arecaidine (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid) is a major metabolite of arecoline, the primary psychoactive alkaloid in Areca catechu.[1] Arecaidine-d5 is its isotopologue, engineered with five deuterium atoms to shift its mass-to-charge ratio (

Chemical Profile

| Property | Specification |

| Chemical Name | Arecaidine-d5 Hydrobromide (1-methyl-d3-1,2,5,6-tetrahydropyridine-3-carboxylic-2,6-d2 acid) |

| CAS Number | 2468639-30-5 (Hydrobromide salt) |

| Molecular Formula | |

| Molecular Weight | ~227.11 g/mol (Salt); Free base MW shift +5 Da vs Native |

| Solubility | Highly soluble in water and methanol; sparingly soluble in non-polar solvents.[2] |

| Stability | Hygroscopic; store at -20°C. Stable in acidic solution (1% TFA). |

Why Deuterium Labeling Matters

In LC-MS/MS, "matrix effects" from biological fluids (plasma, saliva, urine) can suppress or enhance ionization, leading to inaccurate quantification. Because Arecaidine-d5 co-elutes with native arecaidine but is spectrally distinct (

Metabolic Context & Toxicology

Understanding the formation of arecaidine is essential for interpreting toxicological data. Arecaidine is not only present in the nut but is also the primary metabolic product of arecoline hydrolysis in vivo.

Mechanism of Toxicity[3]

-

GABA Transporter Inhibition: Unlike arecoline (a muscarinic agonist), arecaidine acts as an inhibitor of GABA uptake, potentially contributing to the sedative properties of betel quid.

-

Pharmacokinetics: Arecaidine has a significantly longer half-life (

hours) compared to arecoline (

Visualization: Metabolic Pathway

The following diagram illustrates the hydrolysis of Arecoline to Arecaidine and the role of the d5-standard in analysis.

Caption: Metabolic conversion of Arecoline to Arecaidine and the integration of Arecaidine-d5 for accurate quantification.

Validated Analytical Methodology (LC-MS/MS)

The following protocol is synthesized from validated methods for extracting and quantifying areca alkaloids in plasma and urine.

A. Sample Preparation (Protein Precipitation)

-

Objective: Remove proteins that foul the column while maximizing recovery of polar alkaloids.

-

Protocol:

-

Aliquot: Transfer

of plasma/urine into a centrifuge tube. -

Spike IS: Add

of Arecaidine-d5 working solution ( -

Precipitate: Add

of ice-cold Acetonitrile (ACN) or Methanol. -

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at

for 10 minutes at 4°C. -

Dilute: Transfer supernatant to a vial and dilute 1:1 with 0.1% Formic Acid (to match initial mobile phase).

-

B. Chromatographic Conditions[3][4][5][6][7][8][9]

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18 or Sepax Sapphire C18),

. -

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Gradient:

-

0-1 min: 2% B (Isocratic hold for polar retention)

-

1-5 min: 2% -> 90% B

-

5-7 min: 90% B (Wash)

-

7.1 min: Re-equilibrate at 2% B.

-

C. Mass Spectrometry Parameters (MRM)

Detection is performed in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) | Mechanism of Frag. |

| Arecaidine (Native) | 142.2 | 99.1 | 44.2 | 20 - 30 | Loss of |

| Arecaidine-d5 (IS) | 147.2 | 100.1 | 48.1 | 20 - 30 | Loss of |

Technical Insight: The mass shift in the product ion (99 -> 100) for the d5 standard indicates that the fragmentation pathway involves the loss of a moiety containing deuterium. The specificity of the 147 -> 100 transition ensures no cross-talk with native Arecaidine.

Visualization: Analytical Workflow

Caption: Step-by-step workflow for the quantitative analysis of Arecaidine using Arecaidine-d5.

Troubleshooting & Quality Assurance

To ensure "Trustworthiness" in your data, adhere to these self-validating checks:

-

Linearity: The method should be linear from 5 ng/mL to 5000 ng/mL (

). -

Matrix Effect Evaluation:

-

Compare the peak area of Arecaidine-d5 spiked into extracted blank matrix vs. pure solvent.

-

Acceptable range: 85% - 115%. If outside this range, increase dilution or switch to Solid Phase Extraction (SPE).

-

-

Carry-over: Inject a solvent blank after the highest standard. The Arecaidine signal should be < 20% of the Lower Limit of Quantification (LLOQ).

References

-

Jain, V. et al. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Link

-

Giri, S. et al. (2006).[3] A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse. Chemical Research in Toxicology. Link

-

Wu, F. et al. (2018). Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Hu, C.W. et al. (2010).[4] High-throughput simultaneous analysis of five urinary metabolites of areca nut and tobacco alkaloids by isotope-dilution liquid chromatography-tandem mass spectrometry. Cancer Epidemiology, Biomarkers & Prevention.[4] Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Arecaidine [drugfuture.com]

- 3. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. High-throughput simultaneous analysis of five urinary metabolites of areca nut and tobacco alkaloids by isotope-dilution liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Profiling of Areca Alkaloids in Human Urine via LC-MS/MS

Application Note: AN-TOX-2026-AA

Executive Summary & Scientific Rationale

The quantification of areca alkaloids—Arecoline, Arecaidine, Guvacine, and Guvacoline —in human urine is a critical bioanalytical challenge due to the rapid metabolic hydrolysis of the esterified alkaloids (Arecoline, Guvacoline) into their carboxylic acid counterparts (Arecaidine, Guvacine). This instability, coupled with the high polarity of the metabolites and the isobaric nature of Arecaidine and Guvacoline (

This guide details a robust Solid Phase Extraction (SPE) workflow coupled with LC-MS/MS . The method prioritizes the inhibition of urinary esterases immediately post-collection and utilizes Mixed-Mode Cation Exchange (MCX) to isolate the basic alkaloids from the complex urinary matrix, ensuring high recovery and minimizing ion suppression.

Pre-Analytical Considerations & Stability

The "Silent Killer" of Data Integrity: Esterase Activity Arecoline and Guvacoline possess methyl ester moieties. In the presence of urinary esterases or alkaline pH, these rapidly hydrolyze. Without stabilization, Arecoline concentrations will be artificially low, and Arecaidine levels artificially high, skewing toxicological interpretation.

Metabolic Pathway & Degradation Logic

The following diagram illustrates the critical hydrolysis pathways that must be arrested during sample collection.

Figure 1: Metabolic hydrolysis pathways of areca alkaloids. The conversion of esters (blue) to acids (red) occurs spontaneously in untreated urine. Note the isobaric mass overlap between Arecaidine and Guvacoline.

Experimental Protocol

Reagents & Materials

-

Standards: Arecoline HBr, Arecaidine HCl, Guvacine HCl, Guvacoline HBr (Sigma-Aldrich or Cayman Chemical).

-

Internal Standards (IS): Arecoline-d5, Arecaidine-d5.[1]

-

SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 30 mg/1 cc (Waters Corp) or equivalent.

-

Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.

Sample Collection & Stabilization (Critical Step)

-

Collection: Collect mid-stream urine in a sterile cup.

-

Stabilization: Immediately acidify urine to pH < 3.0 using 6M Hydrochloric Acid (approx. 10 µL per 1 mL urine).

-

Why: Low pH denatures esterases and protonates the alkaloids, stabilizing the esters and preparing the analytes for cation exchange.

-

-

Storage: Freeze at -80°C immediately. Stable for 3 months.

Sample Preparation: Mixed-Mode SPE (MCX)

We utilize MCX cartridges because areca alkaloids contain basic nitrogen atoms (pKa ~7-9). This allows us to wash away neutral and acidic interferences (like salts and organic acids) while retaining the analytes.

Workflow Diagram:

Figure 2: Solid Phase Extraction (SPE) workflow using Mixed-Mode Cation Exchange (MCX).

Detailed Steps:

-

Conditioning: 1 mL MeOH followed by 1 mL Ultrapure Water.

-

Loading: Mix 1 mL acidified urine with Internal Standard. Load at gravity flow (approx 1 mL/min).

-

Wash 1 (Acidic): 1 mL 0.1 M HCl. Mechanism: Ensures analytes remain charged (retained) while washing away hydrophilic neutrals.

-

Wash 2 (Organic): 1 mL 100% Methanol. Mechanism: Removes hydrophobic interferences. Analytes remain bound by ionic interaction.

-

Elution: 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: High pH deprotonates the ammonium groups on the alkaloids, breaking the ionic bond with the sorbent.

-

Reconstitution: Evaporate eluate and reconstitute in 100 µL of 0.1% Formic Acid in Water.

LC-MS/MS Methodology

Chromatographic Conditions

Separation of the isobaric pair (Arecaidine vs. Guvacoline ) is the primary chromatographic objective. A high-strength silica C18 column capable of retaining polar compounds is recommended.

-

Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Agilent Zorbax SB-C18.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 2 | Hold initial conditions (Retain polar Guvacine) |

| 1.0 | 2 | Begin Gradient |

| 6.0 | 90 | Elute hydrophobic esters |

| 7.0 | 90 | Wash column |

| 7.1 | 2 | Re-equilibrate |

| 10.0 | 2 | End Run |

Expert Note: The carboxylic acids (Guvacine, Arecaidine) will elute early (approx. 2-4 min).[1] The esters (Arecoline, Guvacoline) will elute later (approx. 5-7 min). This separation prevents crosstalk between the isobaric Arecaidine and Guvacoline.

Mass Spectrometry Parameters

Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Arecoline | 156.1 | 141.1 | 30 | 20 | Quant |

| 156.1 | 111.0 | 30 | 25 | Qual | |

| Arecaidine | 142.1 | 124.1 | 35 | 18 | Quant |

| 142.1 | 44.1 | 35 | 22 | Qual | |

| Guvacoline | 142.1 | 110.1 | 35 | 20 | Quant |

| Guvacine | 128.1 | 110.1 | 40 | 18 | Quant |

| 128.1 | 82.1 | 40 | 25 | Qual | |

| Arecoline-d5 | 161.1 | 146.1 | 30 | 20 | IS |

Note on Isobars: Although Arecaidine and Guvacoline share the m/z 142 precursor, their fragmentation differs slightly (Arecaidine loses water to 124; Guvacoline loses methanol/methoxy to 110). However, chromatographic separation is the primary defense against interference.

Method Validation & Quality Control

To ensure this method is a "self-validating system," incorporate the following checks:

-

Matrix Effect Evaluation: Compare the slope of calibration curves in solvent vs. extracted blank urine. If signal suppression exceeds 20%, dilute the final extract or improve the MCX wash step.

-

Hydrolysis Monitor: Spike a QC sample with only Arecoline-d5. If Arecaidine-d5 is detected above 5% of the Arecoline signal, your sample preparation pH is too high, or the evaporation temperature is too aggressive.

-

Linearity: 0.5 ng/mL to 500 ng/mL. (Quadratic regression may be required for Guvacine due to its high polarity and potential saturation).

References

-

Hu, C. W., Chang, Y. Z., Wang, H. W., & Chao, M. R. (2010). High-throughput simultaneous analysis of five urinary metabolites of areca nut and tobacco alkaloids by isotope-dilution liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction.[3] Cancer Epidemiology, Biomarkers & Prevention.[1][3]

-

Jain, V., Garg, A., Parascandola, M., Chaturvedi, A. K., Khariwala, S. S., & Stepanov, I. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography–Tandem Mass-Spectrometry.[4][5] Journal of Agricultural and Food Chemistry.

-

Giri, S., Idle, J. R., Chen, C., et al. (2006). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse. Chemical Research in Toxicology.

-

Wu, F., Wang, Y., et al. (2022). Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) to detect physiologically active alkaloids in Areca catechu.[4][6] ResearchGate/Journal of Chromatography.

Sources

- 1. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput simultaneous analysis of five urinary metabolites of areca nut and tobacco alkaloids by isotope-dilution liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

solid-phase extraction (SPE) methods using Arecaidine-d5

An Application Note and Protocol for the Robust Quantification of Arecaidine in Biological Matrices using Solid-Phase Extraction (SPE) with Arecaidine-d5 Internal Standard

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the development and implementation of a highly selective and robust solid-phase extraction (SPE) method for the quantification of arecaidine from complex biological matrices such as human plasma and urine. We detail a protocol centered around mixed-mode strong cation exchange (SCX) SPE, which leverages dual retention mechanisms for superior sample cleanup. The protocol incorporates Arecaidine-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision, correcting for matrix effects and procedural variability inherent in bioanalytical workflows.[1] This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for pharmacokinetic, toxicological, or metabolomic studies involving arecaidine.

Introduction: The Analytical Challenge of Arecaidine

Arecaidine is a primary alkaloid found in the areca nut, the fruit of the Areca catechu palm tree.[2] As a metabolite of arecoline, it is a key biomarker in studies examining the physiological and toxicological effects of areca nut consumption, a practice prevalent among millions worldwide.[3][4] Accurate quantification of arecaidine in biological fluids is crucial for understanding its pharmacokinetics and its role in various health outcomes.

However, biological matrices like plasma and urine are notoriously complex, containing a myriad of endogenous components such as salts, lipids, proteins, and other metabolites that can interfere with analysis.[5] Direct injection of such samples into sensitive analytical instruments like a liquid chromatography-tandem mass spectrometer (LC-MS/MS) leads to ion suppression or enhancement, column fouling, and overall poor data quality. Solid-phase extraction (SPE) has become the gold standard for sample preparation, offering a powerful technique to isolate and concentrate analytes of interest while removing interfering matrix components.[6]

This application note moves beyond a simple recitation of steps to explain the underlying chemical principles that ensure a successful and reproducible extraction. The use of a deuterated internal standard, Arecaidine-d5, is central to this protocol, as it co-elutes with the native analyte and experiences identical matrix effects, providing a reliable basis for accurate quantification.[1][7]

The Principle: Leveraging Mixed-Mode Cation Exchange SPE

The selection of the SPE sorbent is the most critical decision in method development. Arecaidine is an alkaloid characterized by a tertiary amine within its structure, making it a basic compound.[8] This property is the key to its selective extraction.

While a standard reversed-phase (e.g., C18) sorbent could retain arecaidine based on hydrophobicity, its selectivity would be limited.[9][10] A far superior approach is to use a mixed-mode strong cation exchange (SCX) sorbent . These sorbents combine two distinct retention mechanisms on a single particle:

-

Reversed-Phase: A hydrophobic backbone (e.g., C8 or C18) that retains non-polar compounds through hydrophobic interactions.

-

Strong Cation Exchange: A functional group, typically a sulfonic acid moiety (-SO₃⁻), that carries a permanent negative charge and strongly binds to positively charged analytes (cations) through ionic interactions.[11]

This dual functionality allows for a highly selective "catch-and-release" mechanism.[11] By carefully manipulating the pH of the solutions, we can control the charge state of arecaidine and achieve a level of sample cleanup that is difficult to obtain with single-mode sorbents.

The Mechanism of Retention and Elution

Materials and Reagents

| Material/Reagent | Grade/Specification | Recommended Supplier |

| Arecaidine | Reference Standard (>98%) | Sigma-Aldrich, Cayman Chemical |

| Arecaidine-d5 Hydrobromide | Internal Standard (>98%) | MyBioSource, Toronto Research Chemicals |

| Mixed-Mode SCX SPE Cartridges | e.g., 30 mg / 1 mL | Waters, Agilent, Phenomenex |

| Methanol (MeOH) | HPLC or LC-MS Grade | Fisher Scientific, VWR |

| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific, VWR |

| Formic Acid (FA) | LC-MS Grade (>99%) | Thermo Scientific, Sigma-Aldrich |

| Ammonium Hydroxide (NH₄OH) | ACS Grade or higher | Sigma-Aldrich, Fisher Scientific |

| Water | Deionized, >18 MΩ·cm | Milli-Q® system or equivalent |

| Human Plasma / Urine | Drug-Free, Pooled | Biological specialty suppliers |

Detailed Experimental Protocols

Protocol 1: Extraction of Arecaidine from Human Plasma

This protocol is optimized for the cleanup of protein-rich plasma samples.

4.1. Preparation of Solutions

-

Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of Arecaidine-d5 in 50:50 Methanol:Water.

-

Sample Dilution/Acidification Buffer: 2% Formic Acid in Deionized Water.

-

Wash Solvent 1 (Aqueous): 2% Formic Acid in Deionized Water.

-

Wash Solvent 2 (Organic): 100% Methanol.

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh daily.

-

Reconstitution Solvent: 95:5 Water:Acetonitrile with 0.1% Formic Acid.

4.2. Sample Pre-treatment

-

Pipette 200 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL Arecaidine-d5 IS working solution.

-

Add 600 µL of the Sample Dilution/Acidification Buffer.

-

Vortex for 15 seconds to mix and precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

The supernatant is now ready for SPE loading.

4.3. Solid-Phase Extraction Procedure The following steps should be performed on an SPE vacuum manifold.

-

Condition: Pass 1 mL of Methanol through the SCX cartridge.

-

Equilibrate: Pass 1 mL of the Sample Dilution/Acidification Buffer through the cartridge. Do not allow the sorbent bed to go dry.

-

Load: Aspirate the pre-treated sample supernatant (approx. 800 µL) and load it onto the cartridge at a slow, controlled flow rate (~1 drop per second).

-

Wash 1: Pass 1 mL of Wash Solvent 1 (Aqueous) through the cartridge to remove polar interferences.

-

Wash 2: Pass 1 mL of Wash Solvent 2 (Organic) through the cartridge to remove non-polar interferences.

-

Dry: Apply full vacuum for 5-10 minutes to thoroughly dry the sorbent bed. This step is critical for ensuring efficient elution.[12]

-

Elute:

-

Place a clean collection tube inside the manifold.

-

Add 500 µL of the Elution Solvent to the cartridge.

-

Allow it to soak for 30 seconds, then apply a gentle vacuum to slowly pull the solvent through into the collection tube.

-

Repeat with a second 500 µL aliquot of Elution Solvent into the same collection tube.

-

4.4. Post-Elution Processing

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the Reconstitution Solvent.

-

Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction of Arecaidine from Human Urine

Urine is less protein-rich but can have high salt content. This protocol is a simplified "dilute-and-shoot" approach prior to SPE.

-

Sample Pre-treatment:

-

Thaw urine samples and centrifuge at 4,000 x g for 5 minutes to pellet any sediment.

-

In a clean tube, combine 100 µL of urine supernatant, 20 µL of the 100 ng/mL Arecaidine-d5 IS working solution, and 900 µL of the Sample Dilution/Acidification Buffer (2% FA in water).

-

Vortex for 10 seconds.

-

-

Solid-Phase Extraction:

-

Follow the exact same SPE procedure (steps 4.3.1 - 4.3.7) as described for plasma.

-

-

Post-Elution:

-

Follow the same post-elution processing (steps 4.4.1 - 4.4.3) as described for plasma.

-

Workflow Visualization

Method Performance and Validation

A robust bioanalytical method requires validation to ensure its reliability. The following parameters should be assessed. The data presented below is representative of expected performance for this method.

| Parameter | Specification | Expected Performance |

| Linearity (r²) | > 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | S/N > 10 | 0.5 ng/mL |

| Extraction Recovery | Consistent & Reproducible | > 90% |

| Matrix Effect | 85% - 115% | 97% - 104% |

| Precision (RSD%) | Intra-day < 15%, Inter-day < 15% | < 7% |

| Accuracy (% Bias) | Within ±15% of nominal | -5% to +6% |

Causality behind Performance:

-

High Recovery (>90%): The optimized pH control during the load and elution steps ensures that nearly all arecaidine molecules are captured and subsequently released from the sorbent. The strong ionic interaction prevents analyte loss during the aggressive wash steps.

-

Minimal Matrix Effect (97-104%): The dual-mode cleanup effectively removes both polar (salts, urea) and non-polar (lipids) interferences. Crucially, the co-eluting Arecaidine-d5 internal standard perfectly mimics the behavior of the native analyte, correcting for any residual ion suppression or enhancement that may occur.[1]

-

High Precision (<7% RSD): The use of a stable isotope-labeled internal standard and a standardized, automatable SPE procedure minimizes variability between samples, leading to excellent reproducibility.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Recovery | 1. Incomplete elution (Elution solvent not basic enough).2. Analyte breakthrough during loading (Flow rate too high).3. Sorbent bed dried out before loading. | 1. Ensure elution solvent is fresh and pH is >9.2. Reduce loading flow rate to ~1 drop/sec.3. Re-equilibrate cartridge immediately before loading. |

| High Variability (RSD%) | 1. Inconsistent vacuum pressure.2. Incomplete drying before elution.3. Inconsistent sample pre-treatment. | 1. Use a vacuum manifold with flow control.2. Ensure sorbent is fully dry; extend drying time if needed.3. Use calibrated pipettes and vortex all samples consistently. |

| High Matrix Effects | 1. Insufficient washing.2. Inappropriate sorbent choice for the matrix. | 1. Increase wash volume or add an intermediate wash step.2. Confirm the use of a mixed-mode sorbent. A simple C18 phase may not provide adequate cleanup. |

Conclusion

The protocol described herein provides a scientifically sound, robust, and reproducible method for the extraction of arecaidine from complex biological matrices. By capitalizing on the physicochemical properties of arecaidine and employing a mixed-mode SPE strategy, this method achieves excellent recovery and superior cleanup. The integration of Arecaidine-d5 as an internal standard is a non-negotiable component for ensuring the trustworthiness and accuracy of the final quantitative data, making this protocol highly suitable for regulated bioanalysis and demanding research applications.

References

-

CNBC. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Retrieved from [Link]

-

MDPI. (2019). Rapid and Effective Isolation of Dissolved Organic Matter Using Solid-Phase Extraction Cartridges Packed with Amberlite XAD 8/4 Resins. Retrieved from [Link]

-

Jairam, S., et al. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN112999295B - Method for extracting areca alkaloid.

-

LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

-

Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Retrieved from [Link]

-

Holmberg, C. A., et al. (1984). Solid phase extraction system for vitamin D and its major metabolites in human plasma. Retrieved from [Link]

-

Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

-

ResearchGate. (2022). LC-MS/MS measurement of alkaloids in alkaline extracts of Areca nut preparations and their physiological effects. Retrieved from [Link]

-

Giri, S., et al. (2006). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse. PubMed Central. Retrieved from [Link]

-

Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

-

PubChem. (n.d.). Arecaidine-d5. Retrieved from [Link]

-

ResearchGate. (2018). Structure and components of arecoline and arecaidine. Retrieved from [Link]

-

Teledyne ISCO. (2012). Purification of Alkaloids. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). arecaidine. Retrieved from [Link]

-

ResearchGate. (2019). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. Retrieved from [Link]

-

CST Technologies. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Retrieved from [Link]

-

ResearchGate. (2021). The chemical structure of areca alkaloids includes arecoline, arecaidine, guvacoline and guvacine. Retrieved from [Link]

-

MDPI. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Retrieved from [Link]

-

The Good Scents Company. (n.d.). arecaidine. Retrieved from [Link]

-

ChemIDplus. (n.d.). Arecaidine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Arecaidine [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. experts.umn.edu [experts.umn.edu]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. unitedchem.com [unitedchem.com]

- 11. teledyneisco.com [teledyneisco.com]

- 12. chromatographyonline.com [chromatographyonline.com]

Application Note & Protocol: Simultaneous Determination of Arecoline and Arecaidine in Plasma by LC-MS/MS

Executive Summary

This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Arecoline and its major metabolite Arecaidine in human plasma.

The Critical Challenge: Arecoline is an ester-linked alkaloid that undergoes rapid hydrolysis to Arecaidine in plasma, catalyzed by carboxylesterase 1 (CES1). Without immediate and specific stabilization at the point of collection, ex vivo conversion leads to gross underestimation of Arecoline and overestimation of Arecaidine.

Core Solution: This workflow integrates a mandatory Acidic Stabilization Protocol directly at the blood draw stage, inhibiting esterase activity and ensuring data integrity.

Chemical Mechanism & Stability Strategy

Understanding the instability is prerequisite to accurate analysis.

-

Arecoline: (Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate).[1] Lipophilic, crosses BBB. Unstable in plasma.[2]

-

Arecaidine: (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid).[1] Polar metabolite. Stable.

Stabilization Logic: Carboxylesterases are pH-sensitive. Lowering the plasma pH to < 4.0 immediately upon separation (or blood collection) effectively denatures or inhibits the enzyme, preventing the artifactual formation of Arecaidine.

Experimental Workflow Diagram

Figure 1: End-to-end bioanalytical workflow emphasizing the critical stabilization step.

Materials & Reagents

| Category | Item | Specification |

| Analytes | Arecoline Hydrobromide | Purity > 98% |

| Arecaidine Hydrochloride | Purity > 98% | |

| Internal Standards | Arecoline-d5 (methyl-d3, ring-d2) | Isotopic Purity > 99% (Recommended) |

| Arecaidine-d5 | Isotopic Purity > 99% (Recommended) | |

| Solvents | Acetonitrile (ACN) | LC-MS Grade |

| Methanol (MeOH) | LC-MS Grade | |

| Water | Milli-Q / LC-MS Grade | |

| Additives | Formic Acid (FA) | Optima™ LC-MS Grade |

| Ammonium Formate | LC-MS Grade | |

| Matrix | Drug-Free Human Plasma | K2-EDTA or Lithium Heparin |

Sample Collection & Stabilization Protocol (The "Core Directive")

WARNING: Standard plasma collection procedures are insufficient. Failure to follow this specific protocol will invalidate Arecoline quantification.

Step 1: Preparation of Stabilizer Tubes

-

Prepare a 20% Formic Acid (aq) stock solution.

-

Pre-load collection tubes (e.g., Eppendorf or Cryovials) with the stabilizer if transferring plasma immediately, OR add stabilizer to the blood collection tube if validating whole blood stability.

-

Target Final Concentration: ~2-5% Formic Acid in plasma.

-

Step 2: Clinical Collection

-

Collect blood into K2-EDTA Vacutainers (Lavender top). EDTA is preferred over Heparin as it provides minor inhibition of esterases, though it is not sufficient alone.

-

IMMEDIATELY (within 30 seconds) place the tube in an ice-water bath.

Step 3: Plasma Separation & Acidification

-

Centrifuge samples at 4°C at 3,000 x g for 10 minutes within 30 minutes of collection.

-

Harvest the plasma supernatant.

-

Immediately add 50 µL of 20% Formic Acid per 1 mL of plasma (approx. 1% final v/v, adjust to reach pH 3-4).

-

Note: Some protocols recommend adding FA to a final concentration of 5% for maximum stability in rat plasma; for human plasma, pH < 4.0 is the metric of success.

-

-

Vortex gently to mix.

-

Store aliquots at -80°C .

Sample Preparation: Protein Precipitation (PPT)

This method utilizes Protein Precipitation due to the high polarity of Arecaidine, which can be difficult to retain on standard C18 SPE cartridges without ion-pairing reagents.

-

Thaw acidified plasma samples on ice.

-

Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 10 µL of Internal Standard Working Solution (Arecoline-d5/Arecaidine-d5 at 100 ng/mL in water).

-

Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Ratio: 1:3 (Sample:Solvent) ensures >98% protein removal.

-

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to an LC vial with an insert.

-

Inject 5 µL into the LC-MS/MS system.

Instrumental Analysis Conditions

Liquid Chromatography (LC)[3][4][5]

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera)

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex C18.

-

Reasoning: A standard C18 is sufficient for Arecoline. Arecaidine (polar) requires high aqueous content at the start of the gradient or a specialized polar-embedded column (e.g., Waters HSS T3) if retention is poor.

-

-

Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.